
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Reduction: The pyridine ring is then partially reduced to form the 3,6-dihydro-2H-pyridine derivative. This can be achieved using hydrogenation with a suitable catalyst such as palladium on carbon.
Alkylation: The methyl group is introduced via alkylation, often using methyl iodide in the presence of a base.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, typically using ethylamine or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated alkylation systems are often employed to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyridine N-oxides.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
科学研究应用
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways.
相似化合物的比较
Similar Compounds
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanol: Similar structure but with an ethanol side chain.
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid: Contains an acetic acid side chain instead of ethanamine.
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Lacks the ethanamine side chain.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
1423117-63-8 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 |
IUPAC 名称 |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(2-5-9)4-7-10/h3H,2,4-7,9H2,1H3 |
InChI 键 |
NVKKKSVOSONJJV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CCN |
规范 SMILES |
CN1CCC(=CC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phosphine sulfide, [2-(diphenylphosphino)ethyl]diphenyl-](/img/structure/B1652234.png)
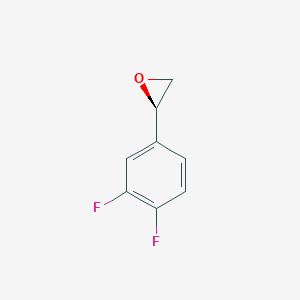
![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)
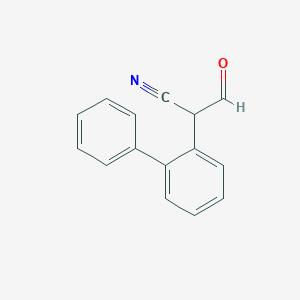

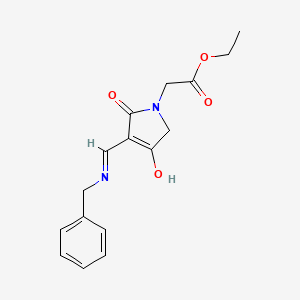
![methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B1652245.png)
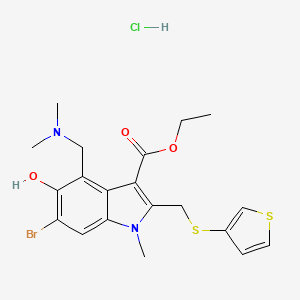
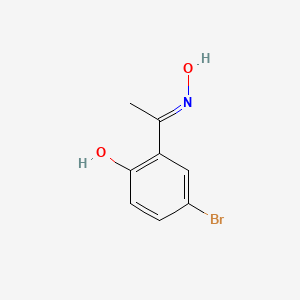
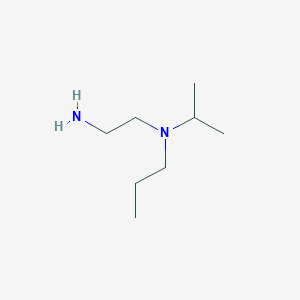
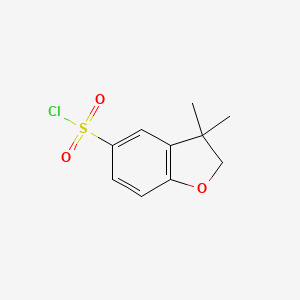
![Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester](/img/structure/B1652251.png)
